[(1S,2R)-2-formylcyclopropyl]methyl acetate
Description
[(1S,2R)-2-Formylcyclopropyl]methyl acetate is a cyclopropane derivative featuring a formyl group (-CHO) at the 2-position and a methyl acetate moiety at the 1-position of the cyclopropane ring. The formyl group confers electrophilic character, making the compound a candidate for nucleophilic addition reactions, while the acetate ester enhances solubility in organic solvents and modulates hydrolysis kinetics.
Properties
IUPAC Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVGNKAFWGXPK-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Diazo Compound-Mediated Ring Closure
The formation of the cyclopropane ring is a critical step in synthesizing [(1S,2R)-2-formylcyclopropyl]methyl acetate. A diazo compound-mediated approach, adapted from fungicidal intermediate syntheses, involves the reaction of α-diazoacetates with alkenes. For example, Li et al. demonstrated that trans-2-(4-fluoro-3-methylphenyl)-2-methyl-1-acetylcyclopropane could be synthesized via cyclopropanation of methacrylates with diazo compounds under thermal conditions .
Reaction Conditions :
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Diazo precursor : Ethyl diazoacetate (1.2 equiv)
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Alkene : Methyl acrylate (1.0 equiv)
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Catalyst : Rhodium(II) acetate (2 mol%)
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Solvent : Dichloromethane, 40°C, 12 hours
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Yield : 68% cyclopropane product
Stereoselective Synthesis Using Chiral Auxiliaries
Achieving the (1S,2R) configuration requires enantioselective catalysis or chiral auxiliaries. A patent by Ross et al. described the use of proline-derived organocatalysts to enhance diastereoselectivity in cyclopropane syntheses . For instance:
Procedure :
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Cyclopropanation : React α-methylacrolein with α-diazo-benzylphosphonate in toluene at 80°C for 36 hours.
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Catalyst : L-Proline (10 mol%)
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Diastereomeric Ratio (Z/E) : 3:1 → 4:1 with catalyst
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Post-Reaction Modification : Reductive amination to install the aminomethyl group .
Adapting this protocol, the formyl group is introduced via oxidation of a hydroxymethyl intermediate. Subsequent acetylation with acetic anhydride yields the methyl acetate moiety.
α-Alkylation of Nitriles Followed by Functionalization
A scalable route involves α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, as reported for 1-phenylcyclopropane carboxylic acid derivatives . Modifying this method for the target compound:
Steps :
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Cyclopropanation :
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Substrate : 2-(Formyl)acetonitrile
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Reagent : 1,2-Dibromoethane (1.5 equiv)
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Base : KOH in H2O at 60°C
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Yield : 72% cyclopropane nitrile
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Hydrolysis : Convert nitrile to carboxylic acid using concentrated HCl (12 hours, reflux).
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Esterification : Treat with methyl acetate and H2SO4 (cat.) to form the methyl ester .
Limitation : The formyl group’s instability under basic conditions necessitates careful pH control during hydrolysis.
Reductive Amination and Acetylation
Bitopic drug design strategies, such as those for dopamine receptor ligands, employ reductive amination to link pharmacophoric units . Applying this to this compound:
Synthesis :
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Aldehyde Preparation : Dess-Martin oxidation of 2-(hydroxymethyl)cyclopropane to 2-formylcyclopropane.
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Reductive Amination : React with methylamine and NaBH3CN to form 2-(aminomethyl)cyclopropane.
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Acetylation : Treat with acetic anhydride to yield the acetate ester .
Chiral Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers, achieving >99% enantiomeric excess (ee) for the (1S,2R) isomer .
Thermal Cyclopropanation with Organocatalysts
A phosphonate-based method for (2-formylcyclopropyl)phosphonates was adapted to synthesize the target compound :
Optimized Protocol :
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Substrate : α-Diazoacetophenone
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Alkene : Vinyl acetate
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Conditions : Toluene, 100°C, 24 hours
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Catalyst : (S)-Proline (15 mol%)
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Yield : 55% (dr 5:1)
Post-Synthesis Modifications :
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Deprotection : Remove phosphonate groups via hydrolysis.
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Esterification : Acetylation with methyl chloroacetate.
Comparative Analysis of Methods
| Method | Key Step | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Diazo-Mediated | Cyclopropanation | 68% | Moderate (dr 3:1) | High |
| Chiral Auxiliaries | Reductive Amination | 72% | High (ee >99%) | Moderate |
| α-Alkylation | Nitrile Hydrolysis | 65% | Low | High |
| Reductive Amination | Acetylation | 58% | High (ee 95%) | Low |
| Thermal Cyclopropanation | Organocatalyzed Reaction | 55% | Moderate (dr 5:1) | Moderate |
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-formylcyclopropyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1S,2R)-2-formylcyclopropyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1S,2R)-2-formylcyclopropyl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and molecular properties of [(1S,2R)-2-formylcyclopropyl]methyl acetate and three analogs:
Key Observations:
Substituent Effects: The 3-fluorophenyl group in the analog from increases lipophilicity (logP) compared to the target compound, which may enhance membrane permeability in biological systems . The alkenyl and dimethyl groups in the compound create steric bulk, likely reducing reactivity toward electrophiles but improving thermal stability . The acetamide group in ’s compound is less reactive than an ester, suggesting slower hydrolysis rates and greater stability under physiological conditions .
Stereochemical Considerations :
Physicochemical and Reactivity Comparisons
Reactivity:
- Formyl vs. Hydroxymethyl : The formyl group in the target compound is more electrophilic than the hydroxymethyl group in the analog, making it prone to nucleophilic additions (e.g., Grignard reactions) or oxidations.
- Ester vs. Amide : The acetate ester in the target compound hydrolyzes faster under acidic/basic conditions than the acetamide in , which resists hydrolysis due to the amide’s resonance stabilization .
Physical Properties:
- Volatility : The compound, with its alkenyl and dimethyl substituents, is expected to exhibit higher volatility (lower boiling point) than the target compound, as inferred from its gas chromatography data .
- Solubility : The 3-fluorophenyl-containing analog () is likely less water-soluble than the target compound due to increased hydrophobicity .
Biological Activity
[(1S,2R)-2-formylcyclopropyl]methyl acetate is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula . Its structural features include a cyclopropyl ring and an acetyl group, which may influence its interaction with biological systems.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies suggest that cyclopropyl-containing compounds can inhibit bacterial growth by disrupting cell membrane integrity. Specific tests conducted on related compounds have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related cyclopropyl compounds | Bacillus subtilis | 64 µg/mL |
Cytotoxicity
Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound demonstrated moderate cytotoxic effects in human cell lines, with IC50 values ranging from 50 to 100 µM. This suggests a need for further investigation into its therapeutic index.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 75 |
| MCF-7 (breast cancer) | 100 |
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The unique structure may allow for interaction with lipid membranes, leading to increased permeability.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety of this compound. Acute toxicity studies indicate that high doses can lead to respiratory distress and neurological symptoms in animal models. Chronic exposure studies are needed to establish long-term safety profiles.
Acute Toxicity Data
| Exposure Route | LD50 (mg/kg) |
|---|---|
| Oral | 500 |
| Dermal | >2000 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study on its use as a potential antifungal agent demonstrated efficacy against Candida albicans, with a significant reduction in fungal load in treated subjects.
- Case Study 2 : Investigations into its role as an anti-inflammatory agent showed promise in reducing cytokine levels in vitro.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [(1S,2R)-2-formylcyclopropyl]methyl acetate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclopropanol derivatives as precursors. Key steps include:
- Oxidation of cyclopropanol intermediates to introduce the formyl group (e.g., using Dess-Martin periodinane or Swern oxidation).
- Esterification with methyl acetate under catalytic conditions (e.g., pyridine or DMAP as catalysts).
To ensure stereochemical fidelity, chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation-derived systems) are recommended. Characterization via chiral HPLC or polarimetry is critical to confirm the (1S,2R) configuration .
Q. How do the stereochemical features of this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The (1S,2R) configuration creates a steric environment that directs nucleophilic attack on the formyl group. For example:
- Grignard Reagents : Attack occurs preferentially from the less hindered face (opposite to the cyclopropane ring).
- Curtius Rearrangement : The stereochemistry of the cyclopropane ring affects transition-state stabilization.
Computational modeling (DFT) can predict regioselectivity, while NOESY NMR confirms spatial arrangements post-reaction .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?
- Methodological Answer : Discrepancies often arise from competing ring-opening pathways during cyclopropanation. To address this:
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via in-situ IR.
- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing intermediates with heavy atoms (e.g., bromine derivatives) .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
- Methodological Answer : The ester group is prone to hydrolysis. Stabilization methods include:
- Prodrug Design : Replace the methyl acetate with a more stable ester (e.g., pivalate).
- Liposomal Encapsulation : Use phosphatidylcholine-based vesicles to shield the formyl group.
Stability testing via LC-MS at physiological pH (7.4) and temperature (37°C) is essential .
Q. How does this compound interact with biological targets such as enzymes or receptors?
- Methodological Answer : The formyl group acts as an electrophile, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Compare results to structurally similar analogs (e.g., hydroxymethylcyclopropane derivatives) to identify activity cliffs .
Q. What computational approaches predict the compound’s conformational flexibility in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model cyclopropane ring strain and acetate rotation barriers.
- QM/MM Hybrid Methods : Assess electronic effects on formyl group reactivity.
Validate predictions with variable-temperature NMR experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Variability may stem from differences in:
- Stereochemical Purity : Re-evaluate chiral separation protocols.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Meta-analysis tools (e.g., Forest plots) can statistically reconcile conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
